molecular formula C21H18ClNO3S2 B2422048 (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone CAS No. 1448046-91-0

(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

Cat. No.: B2422048
CAS No.: 1448046-91-0
M. Wt: 431.95
InChI Key: CUDMHHRFXODWMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Reactivity

The compound (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone, related to the family of sulfone and sulfoxide compounds, has been explored in various synthetic pathways and reactivity studies. For instance, Pouzet et al. (1998) synthesized a similar compound, (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, by oxidizing a benzo[b]thiophene derivative, demonstrating its reactivity towards sulfur- and oxygen-containing nucleophiles under both basic and acidic conditions (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998). This indicates potential applications in functionalizing aromatic compounds, which could be relevant for pharmaceutical and materials science research.

Biological Evaluation

In the realm of biological evaluation, a novel series of pyrazoline derivatives were synthesized, including molecules structurally related to the compound . These derivatives were assessed for their anti-inflammatory and antibacterial activities. Notably, certain compounds exhibited significant in vivo anti-inflammatory activity, as well as potent antibacterial effects, suggesting potential therapeutic applications (Ravula, Babu, Manich, Rika, Chary, & Ra, 2016).

Molecular Structure and Docking Studies

Sivakumar et al. (2021) conducted a comprehensive study on the molecular structure, spectroscopic analysis, and quantum chemical aspects of a compound with a similar core structure, highlighting its antimicrobial activities. The study also included molecular docking to predict interaction with biological targets, which can provide insights into the potential pharmacological applications of such compounds (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).

Antiviral and Antimicrobial Properties

Chen et al. (2010) synthesized a series of thiadiazole sulfonamide derivatives, including compounds with a chlorophenyl moiety similar to the compound . These derivatives showed notable antiviral activities against the tobacco mosaic virus, indicating the potential for these types of compounds to serve as leads in antiviral drug development (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) often provide this information .

Future Directions

This involves predicting or proposing future research directions. This could include potential applications of the compound, or new reactions that it could undergo .

Properties

IUPAC Name

[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-(4-thiophen-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO3S2/c22-18-5-7-19(8-6-18)28(25,26)20-9-11-23(13-20)21(24)16-3-1-15(2-4-16)17-10-12-27-14-17/h1-8,10,12,14,20H,9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDMHHRFXODWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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